Potassium thiosulfate hydrate

Descripción general

Descripción

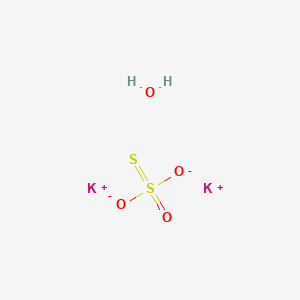

Potassium thiosulfate hydrate is an inorganic compound with the chemical formula K₂S₂O₃·xH₂O. It is a white or colorless crystalline solid that is highly soluble in water. This compound is commonly used in various industrial and agricultural applications due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Potassium thiosulfate hydrate can be synthesized through the reaction of potassium hydroxide with sulfur dioxide and elemental sulfur. The process involves the following steps:

Preparation of Potassium Bisulfite Solution: Potassium hydroxide is reacted with sulfur dioxide to form potassium bisulfite.

Formation of Potassium Polysulfide: Potassium hydroxide is reacted with elemental sulfur to form potassium polysulfide.

Reaction to Form Potassium Thiosulfate: The potassium bisulfite solution is mixed with the potassium polysulfide solution, resulting in the formation of potassium thiosulfate

Industrial Production Methods: In industrial settings, potassium thiosulfate is produced using continuous stirred tank reactors (CSTR). The process involves optimizing conditions such as temperature, pressure, and reactant ratios to achieve high purity and yield. The resulting product is a high-concentration potassium thiosulfate solution, which is then crystallized to obtain the hydrate form .

Types of Reactions:

Oxidation: Potassium thiosulfate can undergo oxidation to form potassium tetrathionate and potassium iodide when reacted with iodine.

Reduction: It acts as a reducing agent in various chemical reactions.

Complex Formation: Potassium thiosulfate forms complexes with transition metals, which is utilized in photographic fixing and metal extraction processes

Common Reagents and Conditions:

Iodine: Reacts with potassium thiosulfate to form potassium tetrathionate and potassium iodide.

Sulfur Dioxide and Elemental Sulfur: Used in the synthesis of potassium thiosulfate.

Major Products Formed:

Potassium Tetrathionate: Formed during the oxidation reaction with iodine.

Potassium Iodide: Also formed during the oxidation reaction with iodine.

Aplicaciones Científicas De Investigación

Agricultural Applications

Fertilizer Use

Potassium thiosulfate hydrate is primarily utilized as a liquid fertilizer due to its high potassium content (25% KO) and sulfur content (17% S). It is beneficial for various crops, including corn, wheat, sugar beets, and potatoes. The compound aids in nutrient uptake and can enhance crop yields when applied correctly.

- Application Methods : Potassium thiosulfate can be applied through fertigation, foliar sprays, or as a side dressing. It is compatible with most other fertilizers except those containing calcium due to potential precipitation issues .

- Effectiveness : Research has shown that the application of potassium thiosulfate in combination with other fertilizers can lead to significant increases in crop yields. For instance, a study indicated that adding potassium thiosulfate to starter fertilizers increased corn yields by an average of 12 bushels per acre compared to equivalent nitrogen and phosphorus applications without potassium .

| Crop Type | Application Rate | Method of Application |

|---|---|---|

| Corn | 5-10 L/ha | Fertigation, foliar, side dressing |

| Wheat | 5-10 L/ha | Fertigation, foliar |

| Sugar Beets | 5-10 L/ha | Soil injection, broadcast |

| Potatoes | 5-10 L/ha | Fertigation, foliar |

Medical Applications

Cyanide Poisoning Treatment

This compound has been studied for its role in treating cyanide poisoning. In combination with hydroxocobalamin (another antidote), it has shown potential in improving patient outcomes following acute cyanide exposure.

- Case Study : A clinical case report described a patient who ingested potassium cyanide and was treated with hydroxocobalamin followed by potassium thiosulfate. The patient exhibited significant improvement without long-term neurological damage . The synergistic effect of both compounds may enhance detoxification processes in the body.

Industrial Applications

Metal Extraction

Potassium thiosulfate is also used in the extraction of metals such as gold and silver. It serves as a less toxic alternative to cyanide in leaching processes.

- Process Overview : In gold mining, potassium thiosulfate helps dissolve gold from ore when combined with other reagents. This method reduces environmental hazards associated with cyanide use and has been adopted in various mining operations .

Environmental Applications

Soil Remediation

Due to its ability to delay nitrification, potassium thiosulfate is employed in soil remediation practices. It can help reduce nitrous oxide emissions from agricultural soils, contributing to lower greenhouse gas emissions.

Mecanismo De Acción

The mechanism of action of potassium thiosulfate involves its ability to act as a reducing agent and form complexes with metals. In agricultural applications, it delays nitrification, reducing nitrous oxide emissions and enhancing soil fertility. In photographic processes, it dissolves silver halides, allowing for the development of photographic films .

Comparación Con Compuestos Similares

Sodium Thiosulfate: Similar in structure and used in similar applications, but with different solubility and reactivity properties.

Potassium Sulfite: Used as a reducing agent and preservative, but lacks the complex-forming ability of potassium thiosulfate.

Potassium Sulfate: Primarily used as a fertilizer, but does not have the reducing properties of potassium thiosulfate

Uniqueness: Potassium thiosulfate’s ability to form complexes with transition metals and act as a reducing agent makes it unique among similar compounds. Its high solubility in water and effectiveness in agricultural and industrial applications further distinguish it from other potassium salts .

Actividad Biológica

Potassium thiosulfate hydrate (K₂S₂O₃·xH₂O) is a chemical compound with significant biological and agricultural applications. This article delves into its biological activity, focusing on its role in agriculture, potential therapeutic uses, and mechanisms of action.

- Molecular Formula : K₂S₂O₃·xH₂O

- Molecular Weight : 190.31 g/mol

- Appearance : White powder or crystalline chunks

- Solubility : Soluble in water; insoluble in alcohol

- pH : 6 to 9 (5% solution)

Agricultural Applications

Potassium thiosulfate is widely recognized as a beneficial fertilizer. Its high potassium content supports various plant functions, including:

- Enhancing Root Growth : Potassium plays a crucial role in root development, which is essential for nutrient uptake and drought resistance .

- Improving Photosynthesis : It aids in the photosynthetic process, contributing to overall plant health and productivity .

- Reducing Water Loss : By maintaining turgor pressure, potassium helps plants reduce wilting and water loss during dry conditions .

Table 1: Benefits of Potassium Thiosulfate in Agriculture

| Benefit | Description |

|---|---|

| Root Development | Promotes healthy root systems for better nutrient uptake |

| Drought Resistance | Enhances plant resilience to water stress |

| Photosynthesis Enhancement | Improves the efficiency of photosynthesis |

| Nutrient Uptake | Facilitates the absorption of other essential nutrients |

Therapeutic Uses

Recent studies have explored the potential therapeutic applications of potassium thiosulfate, particularly in treating conditions related to oxidative stress and heavy metal toxicity.

Case Study: Cisplatin-Induced Nephrotoxicity

A study conducted at Baylor Scott & White Cancer Clinics assessed the effects of potassium supplementation during cisplatin chemotherapy. Patients receiving potassium thiosulfate showed improved electrolyte balance compared to those who did not receive supplementation. Notably, only 17% experienced hypokalemia (potassium levels below 3.5 mEq/L), indicating that potassium thiosulfate can help maintain potassium levels during chemotherapy treatments .

The biological activity of potassium thiosulfate can be attributed to its reducing properties and complex-forming abilities:

- Reducing Agent : The thiosulfate ion (S₂O₃²⁻) acts as a reducing agent, which can mitigate oxidative stress by neutralizing reactive oxygen species (ROS).

- Metal Complexation : Potassium thiosulfate forms complexes with heavy metals, facilitating their detoxification and removal from biological systems .

| Mechanism | Description |

|---|---|

| Reducing Agent | Neutralizes reactive oxygen species |

| Metal Complexation | Facilitates detoxification of heavy metals |

Safety and Handling

While potassium thiosulfate is generally regarded as safe for agricultural use, it can cause skin and eye irritation upon contact. Proper safety measures should be taken when handling this compound, including wearing protective equipment.

Propiedades

IUPAC Name |

dipotassium;dioxido-oxo-sulfanylidene-λ6-sulfane;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.H2O3S2.H2O/c;;1-5(2,3)4;/h;;(H2,1,2,3,4);1H2/q2*+1;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEMYQVDTALKQN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]S(=O)(=S)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2K2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50421968 | |

| Record name | Potassium thiosulfate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50421968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13446-67-8 | |

| Record name | Potassium thiosulfate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50421968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.